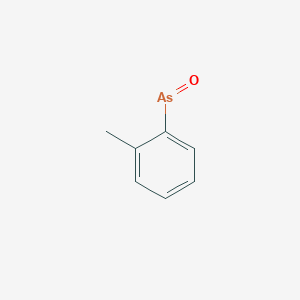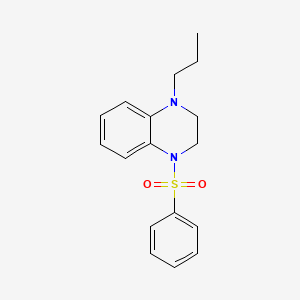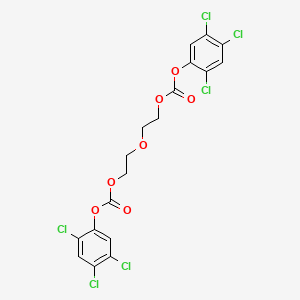
Oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate is a chemical compound with the molecular formula C16H10Cl6O5 It is known for its unique structure, which includes two trichlorophenyl groups connected by an oxydiethane bridge and biscarbonate functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate typically involves the reaction of 2,4,5-trichlorophenol with oxalyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which then reacts with oxydiethane to form the final product. The reaction conditions usually require a dry solvent like toluene and are carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
Oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The trichlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated quinones, while substitution reactions can yield a variety of derivatives with different functional groups.
科学的研究の応用
Oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular processes such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
Uniqueness
Oxydiethane-2,1-diyl bis(2,4,5-trichlorophenyl) biscarbonate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
特性
CAS番号 |
5330-24-5 |
|---|---|
分子式 |
C18H12Cl6O7 |
分子量 |
553.0 g/mol |
IUPAC名 |
2-[2-(2,4,5-trichlorophenoxy)carbonyloxyethoxy]ethyl (2,4,5-trichlorophenyl) carbonate |
InChI |
InChI=1S/C18H12Cl6O7/c19-9-5-13(23)15(7-11(9)21)30-17(25)28-3-1-27-2-4-29-18(26)31-16-8-12(22)10(20)6-14(16)24/h5-8H,1-4H2 |
InChIキー |
AMCZFOLGVULOSQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)OCCOCCOC(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-{2-[(4-Butoxy-3-ethoxyphenyl)methylidene]hydrazinyl}-3-methyl-1-oxobutan-2-yl)-3,4-dichlorobenzamide](/img/structure/B14735073.png)
![N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide](/img/structure/B14735077.png)

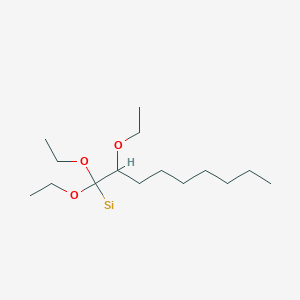
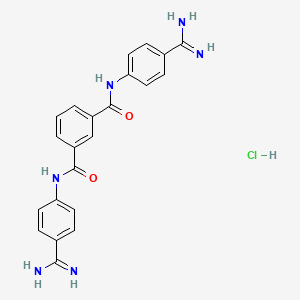
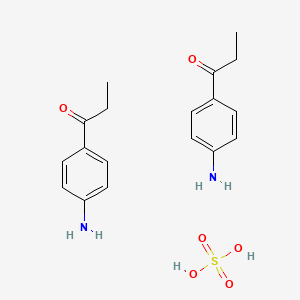
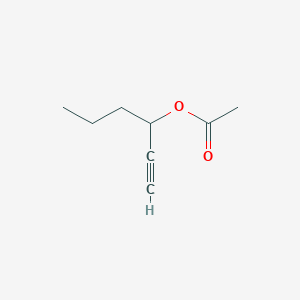
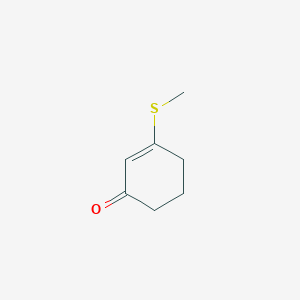
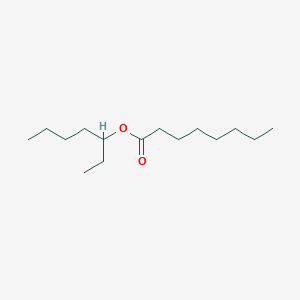
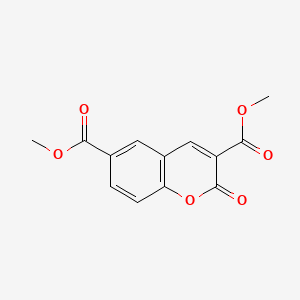
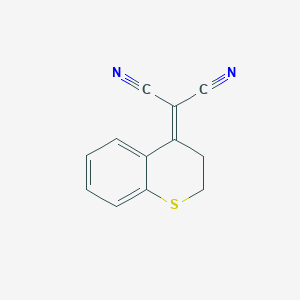
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B14735162.png)
